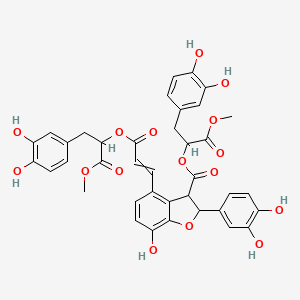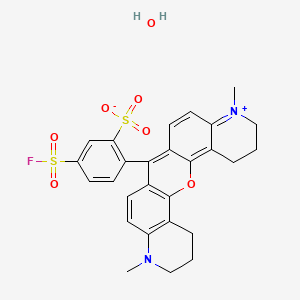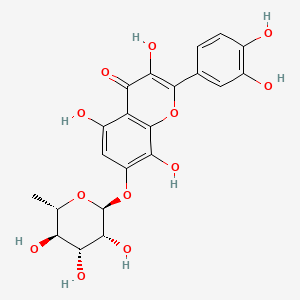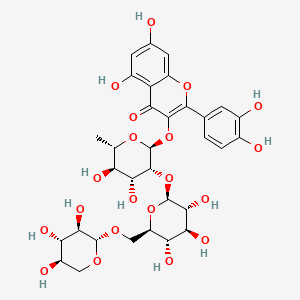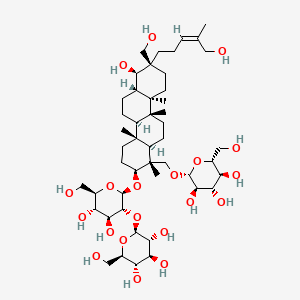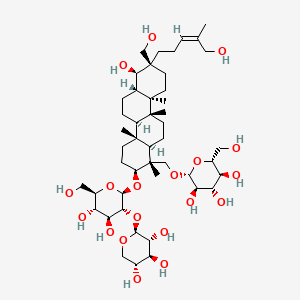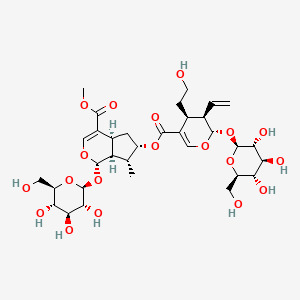
Sylvestroside I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sylvestroside I is an iridoid isolated from Acicarpha tribuloides .
Synthesis Analysis
Iridoids are a class of active compounds that widely exist in the plant kingdom. Many compounds with novel structure and outstanding activity have been identified. Iridoid compounds have been confirmed to mainly exist as the prototype and aglycone and Ι and II metabolites, by biological transformation . An overview of the two-phase solvent systems used in the countercurrent separation of phenylethanoid glycosides and iridoids and their biological relevance has been discussed .Molecular Structure Analysis
Iridoids are a class of active compounds that widely exist in the plant kingdom .Chemical Reactions Analysis
Iridoids are a class of active compounds that widely exist in the plant kingdom .Physical And Chemical Properties Analysis
Sylvestroside I has a molecular formula of C33H48O19 and a molecular weight of 748.7 g/mol . It is a natural product found in Abelia chinensis and Dipsacus laciniatus .科学研究应用
化学成分和分离
Sylvestroside I 是一种在山苍子中发现的新型双环烯醇葡萄糖苷。它是从这种植物中分离出的几种化合物之一,包括苦味酸和 secologanic 酸 (Jensen、Lyse-Petersen 和 Nielsen,1979 年)。在藏药钩吻中,sylvestroside I 被确认为主要的环氧合酶-2 抑制剂,表明其在治疗炎症性疾病中具有潜在作用 (朱等人,2021 年)。
治疗特性
Sylvestroside I 已显示出显着的生物活性。在星状海芋中,包括 sylvestroside I 在内的两种双环烯醇表现出抗菌、抗氧化、抗酪氨酸酶和细胞毒活性,这对于潜在的医学应用非常重要 (Lehbili 等人,2018 年)。此外,在苦参中,发现 sylvestroside IV 和相关化合物可抑制病毒蛋白 R,进一步突出了 sylvestroside 化合物在抗病毒治疗中的潜力 (Win 等人,2019 年)。
作用机制
- In traditional Tibetan medicine, Pterocephalus hookeri (from which Sylvestroside I is derived) has been used for thousands of years. It is prescribed for heat syndrome, dysentery, arthritis, and plague .
- Modern pharmacological studies suggest that Sylvestroside I has anti-inflammatory, anti-rheumatoid arthritis, analgesic, anticancer, and neuroprotective effects .
Target of Action
Biochemical Pathways
安全和危害
属性
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNATUGVSVGFFN-RXSNYNEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sylvestroside I | |
Q & A
Q1: What is the primary mechanism of action for Sylvestroside I's anti-inflammatory effects?
A: Sylvestroside I exhibits anti-inflammatory activity primarily by inhibiting cyclooxygenase-2 (COX-2) activity. [] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 activity, Sylvestroside I reduces PGE2 release, thereby dampening the inflammatory response. []
Q2: From which plant sources can Sylvestroside I be isolated?
A: Research indicates that Sylvestroside I can be isolated from several plant species. It has been identified in Pterocephalus hookeri, a traditional Tibetan medicine used to treat inflammatory diseases. [, ] Additionally, Acicarpha tribuloides (Calyceraceae), another medicinal plant, has been reported as a source of Sylvestroside I. []
Q3: Are there any specific challenges associated with isolating Sylvestroside I from plant material?
A: Yes, isolating pure Sylvestroside I can be challenging. Plant extracts often contain a complex mixture of compounds, making purification difficult. Researchers have employed techniques like affinity solid-phase extraction HPLC and preparative HPLC to successfully isolate Sylvestroside I with high purity (>95%). []
Q4: Have there been any studies comparing the chemical composition of different parts of the same plant for Sylvestroside I content?
A: Yes, a study utilizing ultra-high-performance liquid chromatography (UPLC) investigated the chemical variations between the aerial parts and roots of Pterocephalus hookeri. [] Interestingly, the study found that the root extract contained significantly higher levels of Sylvestroside I compared to the aerial parts. [] This finding highlights the importance of considering different plant parts for potential variations in bioactive compound concentrations.
Q5: Beyond its anti-inflammatory effects, are there other potential pharmacological activities associated with Sylvestroside I?
A: While the research primarily focuses on Sylvestroside I's anti-inflammatory activity, extracts from Acicarpha tribuloides containing this compound also demonstrated analgesic effects in mice models. [] Further research is necessary to fully elucidate whether Sylvestroside I directly contributes to these analgesic effects and to explore its potential in other therapeutic areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



